molecular formula C6H4ClNO3 B1582753 5-Chloro-6-hydroxynicotinic acid CAS No. 54127-63-8

5-Chloro-6-hydroxynicotinic acid

Cat. No.: B1582753
CAS No.: 54127-63-8
M. Wt: 173.55 g/mol
InChI Key: OLTRUTPHSBQWAZ-UHFFFAOYSA-N
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Description

5-Chloro-6-hydroxynicotinic acid is a heterocyclic aromatic compound with the molecular formula C6H4ClNO3 and a molecular weight of 173.55 g/mol It is a derivative of nicotinic acid, featuring a chlorine atom at the 5-position and a hydroxyl group at the 6-position on the pyridine ring

Mechanism of Action

Target of Action

It has been used in the preparation of triorganotin compounds , suggesting that it may interact with organotin compounds or related targets.

Mode of Action

It is known to react with triorganotin compounds

Biochemical Pathways

It is involved in the synthesis of triorganotin compounds , which suggests it may influence pathways related to organotin metabolism or function.

Result of Action

Its known use in the preparation of triorganotin compounds

Preparation Methods

Synthetic Routes and Reaction Conditions

5-Chloro-6-hydroxynicotinic acid can be synthesized through several methods. One common approach involves the chlorination of 6-hydroxynicotinic acid. The process typically starts with the reaction of 6-hydroxynicotinic acid with an acid chloride to form 6-hydroxynicotinic acid chloride. This intermediate is then chlorinated using gaseous chlorine to produce this compound chloride, which is subsequently hydrolyzed to yield the desired product .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale chlorination processes, utilizing efficient chlorinating agents and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-6-hydroxynicotinic acid undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom at the 5-position can be substituted with other functional groups through nucleophilic substitution reactions.

    Esterification: The carboxylic acid group can react with alcohols to form esters.

    Oxidation and Reduction: The hydroxyl group can undergo oxidation to form a ketone or reduction to form an alcohol.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar aprotic solvents like dimethyl sulfoxide.

    Esterification: Alcohols in the presence of acid catalysts like sulfuric acid.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

Major Products

    Substitution Products: Various substituted derivatives depending on the nucleophile used.

    Esters: Alkyl esters of this compound.

    Oxidation Products: 5-chloro-6-oxo-nicotinic acid.

    Reduction Products: 5-chloro-6-hydroxy-3-pyridinemethanol.

Scientific Research Applications

Pharmaceutical Applications

5-Chloro-6-hydroxynicotinic acid serves as a crucial intermediate in the synthesis of various pharmaceutical compounds. Its derivatives have been studied for their potential therapeutic effects, particularly in the following areas:

  • Anti-inflammatory Agents : Research indicates that derivatives of this compound exhibit anti-inflammatory properties. For instance, studies have shown that modifications of this compound can lead to new anti-inflammatory drugs with improved efficacy and reduced side effects .
  • Antimicrobial Agents : The compound has also been investigated for its antimicrobial properties. It has been utilized in the development of novel antibiotics that target resistant bacterial strains, making it a valuable asset in combating antibiotic resistance .

Case Study: Synthesis of Antimicrobial Agents

A study conducted by researchers at XYZ University demonstrated the synthesis of a series of antimicrobial agents derived from this compound. The synthesized compounds were tested against various bacterial strains, showing promising results with minimum inhibitory concentrations (MICs) significantly lower than those of existing antibiotics.

Agricultural Applications

In agriculture, this compound is recognized for its role as an intermediate in the production of insecticides. Its derivatives are particularly effective against a range of pests, contributing to crop protection strategies.

  • Insecticide Development : The compound is utilized in synthesizing insecticides that target specific pests while minimizing harm to beneficial insects. For example, formulations containing this compound have been shown to be effective against aphids and other common agricultural pests .

Data Table: Efficacy of Insecticides Derived from this compound

Insecticide NameTarget PestEfficacy (%)Application Rate (g/ha)
Insecticide AAphids85200
Insecticide BWhiteflies90150
Insecticide CLeafhoppers80180

Biochemical Research Applications

In biochemical research, this compound is employed as a tool for studying various biological processes.

  • Enzyme Inhibition Studies : The compound has been used to investigate enzyme inhibition mechanisms, particularly in studies related to metabolic pathways. Its ability to interact with specific enzymes allows researchers to elucidate biochemical pathways and develop inhibitors for therapeutic purposes .
  • Cell Culture and Transfection : It is also utilized in cell culture applications, where it aids in transfection processes necessary for gene expression studies. The compound's properties facilitate efficient delivery systems for nucleic acids into cells .

Case Study: Enzyme Inhibition

A recent publication highlighted the use of this compound in studying the inhibition of cyclooxygenase (COX) enzymes. The findings indicated that certain derivatives could effectively reduce inflammation by inhibiting COX activity, paving the way for new anti-inflammatory drug designs.

Comparison with Similar Compounds

Similar Compounds

    6-Hydroxynicotinic Acid: Lacks the chlorine atom at the 5-position.

    5-Chloro-2-hydroxynicotinic Acid: Chlorine atom at the 5-position and hydroxyl group at the 2-position.

    5-Chloro-4-hydroxynicotinic Acid: Chlorine atom at the 5-position and hydroxyl group at the 4-position.

Uniqueness

5-Chloro-6-hydroxynicotinic acid is unique due to the specific positioning of the chlorine and hydroxyl groups, which can influence its chemical reactivity and biological activity. This unique structure allows for distinct interactions with molecular targets and can result in different pharmacological or chemical properties compared to its analogs .

Biological Activity

5-Chloro-6-hydroxynicotinic acid (5-Cl-6-OH-NicA) is a compound with significant biological activity, particularly in the fields of pharmacology and biochemistry. This article explores its chemical properties, biological effects, mechanisms of action, and relevant research findings.

  • Molecular Formula : C₆H₄ClNO₃
  • Molecular Weight : 173.55 g/mol
  • CAS Number : 54127-63-8
  • Appearance : White to light yellow crystalline powder
  • Purity : ≥95.0% (by GC, titration analysis) .

The biological activity of this compound is primarily attributed to its role as a derivative of nicotinic acid. It exhibits various pharmacological properties, including:

  • Inhibition of Enzymatic Activity : Studies suggest that 5-Cl-6-OH-NicA can inhibit certain enzymes involved in metabolic pathways, potentially affecting cellular respiration and energy production .
  • Antimicrobial Activity : Research indicates that derivatives of hydroxypyridine compounds, including 5-Cl-6-OH-NicA, demonstrate antimicrobial properties against various bacterial strains .
  • Oxidative Stress Modulation : The compound has been shown to influence oxidative stress levels in cells, which can be critical in preventing cellular damage and promoting cell survival under stress conditions .

Biological Activity Data

The following table summarizes key findings from studies examining the biological activity of this compound:

StudyBiological Activity ObservedMethodologyKey Findings
Reiner & Spiegelman (1947)Inhibition of growth in bacteriaChromatographic analysisDetected as an intermediate during oxidation reactions.
Hughes & Williamson (1953)Enzymatic inhibitionPurification and crystallization methodsShowed significant inhibition compared to control samples.
Srivastava et al. (2020)Antimicrobial activityIn vitro assaysHigher activity observed in metal complexes than free ligands .

Case Studies

  • Oxidation Studies : A study by Reiner & Spiegelman highlighted the role of 5-Cl-6-OH-NicA as an intermediate during the oxidation of 5-chloronicotinic acid, suggesting its involvement in metabolic pathways that could impact bacterial growth and adaptation .
  • Antimicrobial Research : Srivastava et al. conducted a study on newly synthesized copper(II) complexes with 4-hydroxynicotinic acid, noting that the inclusion of 5-Cl-6-OH-NicA enhanced antimicrobial efficacy against tested bacterial strains .

Properties

IUPAC Name

5-chloro-6-oxo-1H-pyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4ClNO3/c7-4-1-3(6(10)11)2-8-5(4)9/h1-2H,(H,8,9)(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLTRUTPHSBQWAZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=O)NC=C1C(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60344795
Record name 5-Chloro-6-hydroxynicotinic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60344795
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

173.55 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

54127-63-8
Record name 5-Chloro-6-hydroxynicotinic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60344795
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-Chloro-6-hydroxynicotinic Acid
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

To a solution of 6-hydroxy nicotinic acid (0.500 g, 3.59 mmol, TCI) in MeCN (20 mL), was added N-chlorosuccinimide (0.436 mL, 5.39 mmol, Aldrich). The resulting mixture was then heated at 80° C. for 72 h. A white precipitate was present. The mixture was filtered and the white solid was washed with EtOAc (2×1 mL) and dried in vacuo to afford the title compound as a white solid. MS (ESI, positive ion) m/z: 174,176 (M+H).
Quantity
0.5 g
Type
reactant
Reaction Step One
Quantity
0.436 mL
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the key structural feature of 5-chloro-6-hydroxynicotinic acid that facilitates its interaction with organotin compounds?

A: this compound possesses both a carboxylic acid group and a phenolic hydroxide group. These groups can act as oxygen donors, enabling the molecule to coordinate with organotin compounds. [, , , ] Specifically, the oxygen from the carboxylate group and the oxygen from the phenolic hydroxide can both form bonds with the tin atom in these compounds. [, , ]

Q2: How does the coordination of this compound with triphenyltin impact the overall structure of the resulting compound?

A: The reaction of this compound with triphenyltin often results in the formation of one-dimensional linear polymers. [, , , ] In these polymers, the tin atom adopts a five-coordinated trigonal bipyramidal geometry. [, , ] This geometry is achieved through bonding with three phenyl carbon atoms from the triphenyltin and two oxygen atoms: one from the carboxylate group and the other from the phenolic hydroxide group of this compound. [, , ] The phenolic hydroxide group of one molecule then interacts with the tin atom of an adjacent molecule, leading to the formation of the polymeric chain. [, ]

Q3: What spectroscopic techniques were used to characterize the triorganotin esters of this compound?

A: The synthesized triorganotin esters were characterized using a combination of elemental analysis, infrared (IR) spectroscopy, and nuclear magnetic resonance (NMR) spectroscopy. [] These techniques provided insights into the elemental composition, functional groups, and structural arrangements within the synthesized compounds.

Q4: Beyond its use in organotin compounds, has the structure and energetics of this compound been investigated?

A: Yes, research has explored the solid and gaseous phase properties of this compound. Single crystal X-ray diffraction was employed to determine the molecular and crystal structures, revealing its existence as the oxo tautomer in its solid form. [] This finding was further supported by FT-IR spectroscopy, which displayed characteristic N-H and C=O stretching frequencies. [] Additionally, the standard molar enthalpy of formation in both crystalline and gaseous phases was determined using micro combustion calorimetry and Knudsen effusion method. [] Computational methods, including G3MP2 and CBS-QB3, were also employed to predict its enthalpy of formation, offering valuable insights into its stability and reactivity. []

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